molecular formula C17H11N3O2S B2531922 N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-21-3

N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2531922
CAS RN: 851944-21-3
M. Wt: 321.35
InChI Key: ACOSKITUJVJSBI-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as OTS964, is a small molecule inhibitor that has shown promising results in preclinical studies as an anti-cancer agent. This compound was first synthesized and characterized by Otaru et al. in 2014, and since then, it has been the subject of extensive research in the field of oncology.

Scientific Research Applications

Synthesis and Characterization

N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide and its derivatives have been synthesized and characterized in various studies. For instance, Nagarajaiah and Begum (2015) synthesized a derivative of this compound and characterized it using IR, NMR spectra, and elemental analysis, with its structure confirmed by X-ray diffraction (Nagarajaiah & Begum, 2015). Such research aids in understanding the chemical properties and potential applications of these compounds.

Antimicrobial Activity

These compounds have been examined for their antimicrobial properties. Gein et al. (2015) synthesized derivatives that showed antimicrobial activity (Gein et al., 2015). Similarly, Patel and Patel (2017) found that certain derivatives exhibited in vitro antibacterial activity against various bacterial strains and antifungal activity against different fungal strains (Patel & Patel, 2017). These findings suggest potential for developing new antimicrobial agents.

Cancer Research and CDK2 Inhibition

In cancer research, Abdel-Rahman et al. (2021) evaluated derivatives for their ability to inhibit CDK2 enzyme and tested their cytotoxicity against different human cancer cell lines. They found that some compounds were active inhibitors of CDK2, a key player in cell cycle regulation, and demonstrated significant inhibition of cancer cell lines (Abdel-Rahman et al., 2021).

Mechanism of Action

properties

IUPAC Name

N-naphthalen-1-yl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2S/c21-15(13-10-18-17-20(16(13)22)8-9-23-17)19-14-7-3-5-11-4-1-2-6-12(11)14/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOSKITUJVJSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN=C4N(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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